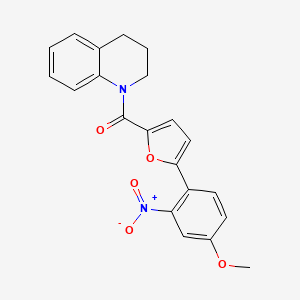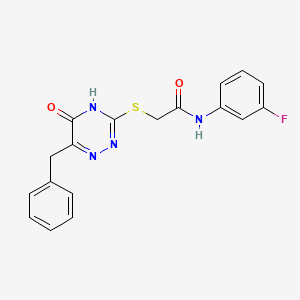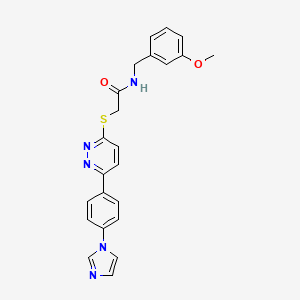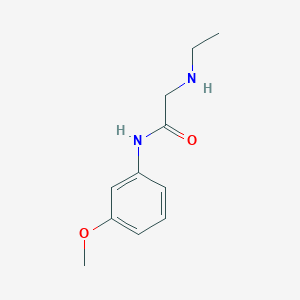![molecular formula C19H16N2O5S2 B2492434 N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide CAS No. 896289-28-4](/img/structure/B2492434.png)
N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is part of a broader class of chemicals with significant pharmacological activities. While specific studies directly addressing all aspects of this compound were not identified, related research provides insights into its synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of related compounds often involves complex chemical reactions, highlighting the intricate process needed to produce such molecules. For example, a study by Gabriele et al. (2006) details the synthesis of 2,3-dihydrobenzo[1,4]dioxine derivatives via a tandem palladium-catalyzed oxidative aminocarbonylation-cyclization process, indicating the potential complexity in synthesizing compounds within this family (Gabriele et al., 2006).
Molecular Structure Analysis
The molecular structure of compounds in this category often features a complex arrangement, with specific studies analyzing their crystalline form and molecular conformations. For instance, Sagar et al. (2018) investigated the molecular structure of closely related benzamides, highlighting different modes of supramolecular aggregation and the impact of various substituents on their structure (Sagar et al., 2018).
Chemical Reactions and Properties
The chemical reactivity and properties of such compounds can be diverse, with specific functionalities affecting their behavior in chemical reactions. Vellaiswamy and Ramaswamy (2017) synthesized Co(II) complexes of similar thiazolyl benzenesulfonamide derivatives, exploring their fluorescence properties and anticancer activity, which suggests the potential for diverse chemical reactivity and applications for related compounds (Vellaiswamy & Ramaswamy, 2017).
Physical Properties Analysis
The physical properties, including solubility, melting points, and crystalline structure, are crucial for understanding the compound's applications and handling. While specific data for this compound was not found, related research often focuses on crystalline structure and physical stability, which are essential for pharmaceutical applications.
Chemical Properties Analysis
Chemical properties, such as reactivity with other compounds, stability under various conditions, and the potential for forming derivatives, are vital for developing pharmaceutical applications. The synthesis and evaluation of related compounds, as explored by Yadav and Ballabh (2020), who investigated the gelation behavior of N-(thiazol-2-yl) benzamide derivatives, reveal the significance of chemical properties in determining the compound's applicability in various fields (Yadav & Ballabh, 2020).
Aplicaciones Científicas De Investigación
Antioxidant and Antifungal Applications
N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide and related compounds are significant in various scientific research areas. In particular, studies have shown the importance of similar structures in antioxidant and antifungal applications:
Antioxidant Capacity : The ABTS•+ radical cation-based assays, involving structures like benzothiazole, are prevalent for measuring antioxidant capacity. The reaction pathways underlying these assays have been elucidated, highlighting specific reactions such as coupling which might bias a comparison between antioxidants. Nonetheless, they are still recommended for tracking changes in the same antioxidant system during storage and processing (Ilyasov et al., 2020).
Antifungal and Immunomodulating Activities : Studies on 1,4-benzothiazine azole derivatives, closely related to the compound , have revealed significant antifungal activities, especially against Candida. These compounds may also exert immunomodulating activities, enhancing in vivo efficacy through the stimulation of the immune response and direct antifungal effects (Schiaffella & Vecchiarelli, 2001).
Antioxidant and Anti-inflammatory Agents : Research focused on benzofused thiazole derivatives, similar in structure to the compound , indicates their potential as antioxidant and anti-inflammatory agents. The synthesized compounds were evaluated for in vitro activities and showed potential against various reactive species, highlighting their therapeutic potential (Raut et al., 2020).
Propiedades
IUPAC Name |
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5S2/c1-28(23,24)14-4-2-3-13(9-14)18(22)21-19-20-15(11-27-19)12-5-6-16-17(10-12)26-8-7-25-16/h2-6,9-11H,7-8H2,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCYSACSQODXCPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2492352.png)
![1-benzyl-2-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-methylpropyl}-5-methyl-1H-imidazole-4-carboxylic acid](/img/structure/B2492354.png)
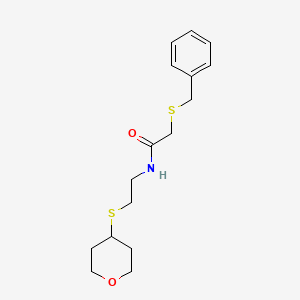
![1-[(2-bromophenyl)acetyl]-4-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazine](/img/structure/B2492357.png)
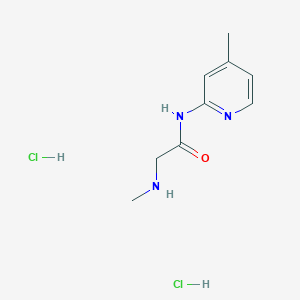
![{[2-bromo(1,1,2,2-(2)H)ethoxy]methyl}benzene](/img/structure/B2492361.png)
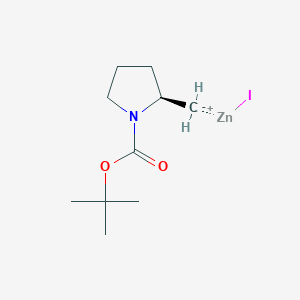
![N-[[1-(2-Methylpyridin-4-yl)piperidin-4-yl]methyl]-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B2492363.png)
